![molecular formula C6H14N2 B1610656 Methyl-pyrrolidin-3-ylmethyl-amine CAS No. 91187-81-4](/img/structure/B1610656.png)
Methyl-pyrrolidin-3-ylmethyl-amine
Overview
Description
“Methyl-pyrrolidin-3-ylmethyl-amine” likely contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are commonly used in medicinal chemistry due to their versatility and the ability to efficiently explore the pharmacophore space .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The exact synthesis method for “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound.Molecular Structure Analysis
The molecular structure of “Methyl-pyrrolidin-3-ylmethyl-amine” would likely include a pyrrolidine ring, a methyl group, and an amine group. The exact structure would depend on the positions of these groups on the molecule .Chemical Reactions Analysis
The chemical reactions involving “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on the specific structure of the compound. Pyrrolidines can undergo a variety of reactions, including those involving the nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl-pyrrolidin-3-ylmethyl-amine” would depend on its specific structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, often used to create novel compounds with significant biological activity. Due to its sp3 hybridization, it allows for efficient exploration of pharmacophore space, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This can lead to the discovery of new drug candidates with a variety of biological profiles.
Green Chemistry
Methyl-pyrrolidin-3-ylmethyl-amine can be synthesized using microwave-assisted organic synthesis (MAOS), which is a method that increases synthetic efficiency. This approach is aligned with the principles of green chemistry, aiming to reduce the environmental impact of chemical manufacturing .
Stereoselective Synthesis
The stereogenicity of the carbons in the pyrrolidine ring means that different stereoisomers can be synthesized. This is crucial in drug design, as different spatial orientations of substituents can lead to different biological activities due to the varied binding modes to enantioselective proteins .
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-methyl-1-pyrrolidin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-7-4-6-2-3-8-5-6/h6-8H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVODWNWKCOVKTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCNC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20542098 | |
Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-pyrrolidin-3-ylmethyl-amine | |
CAS RN |
91187-81-4 | |
Record name | N-Methyl-1-(pyrrolidin-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20542098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.